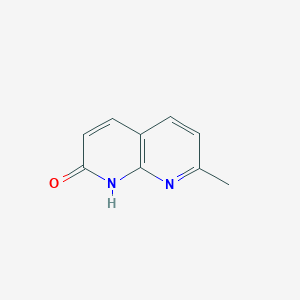

2-Hydroxy-7-methyl-1,8-naphthyridine

Vue d'ensemble

Description

2-Hydroxy-7-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-7-methyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Friedlander Reaction for Functionalization

The Friedlander condensation is pivotal for synthesizing substituted derivatives:

- 2-Hydroxy-7-methyl-1,8-naphthyridine reacts with active methylene carbonyl compounds (e.g., ethyl acetoacetate) in water using choline hydroxide (ChOH) as a biocompatible ionic liquid catalyst. This method achieves gram-scale synthesis with >90% yield via hydrogen-bond-assisted cyclization .

- Key Mechanism : DFT calculations confirm that ChOH forms hydrogen bonds with the carbonyl group and NH₂ of intermediates, reducing activation energy (ΔG‡ = 20.6 kcal/mol) .

Alkylation and Acylation Reactions

The hydroxyl group at position 2 undergoes alkylation and acylation to generate derivatives with enhanced bioactivity:

- Epoxypropylation : Treatment with epichlorohydrin in alcoholic KOH yields 2-(2',3'-epoxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine , a precursor for further functionalization .

- Acylation : Reaction with acyl chlorides (e.g., benzoyl chloride) produces 3-acyloxy derivatives , which are screened for anticancer activity .

Table 2: Alkylation/Acylation Examples

Formation of Metal Complexes

This compound acts as a ligand for transition metals:

- Copper(II) Complexes : Coordination with Cu²⁺ enhances antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC = 1.7–13.2 µg/mL) .

- Zinc(II) Complexes : Improve DNA-binding affinity, studied for telomerase inhibition in cancer therapy .

Solvent-Free Modifications

Recent advances employ solvent-free conditions for eco-friendly synthesis:

- Microwave-Assisted Cyclization : Reduces reaction time from hours to minutes while maintaining yields >85% .

- Ionic Liquid Catalysis : ChOH in water enables recyclable catalysis, minimizing waste .

Table 3: Green Chemistry Approaches

| Method | Catalyst | Conditions | Yield | Advantage | Source |

|---|---|---|---|---|---|

| Microwave | None | 150°C, 10 min | 85–90% | Rapid, energy-efficient | |

| Ionic Liquid | ChOH | Water, 80°C | >90% | Biocompatible, recyclable |

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

- Anticancer Agents : Hybridization with pyrazole or pyrimidine rings improves cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 1.47–7.89 µM) .

- Antimicrobials : Bromination at C-6 increases potency against Gram-negative pathogens (e.g., Pseudomonas aeruginosa) .

Key Research Findings

- Mechanistic Insight : Hydrogen bonding by ChOH lowers activation energy in Friedlander reactions, enabling water-mediated synthesis .

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., NO₂) at C-6 enhance antimicrobial and antitubercular activity .

- Thermodynamic Stability : NCI plot analysis confirms intramolecular hydrogen bonds stabilize the naphthyridine core .

This synthesis and functionalization framework positions this compound as a versatile scaffold for drug discovery and materials science.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-hydroxy-7-methyl-1,8-naphthyridine derivatives as anticancer agents. For example, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives were synthesized and evaluated for their cytotoxic activity against the MCF7 breast cancer cell line. Notably, certain derivatives exhibited IC50 values lower than that of the reference drug staurosporine, indicating significant anticancer potential. The most effective compounds showed IC50 values ranging from 1.47 to 7.88 μM .

| Compound | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| 10c | 1.47 | 4.51 |

| 8d | 1.62 | |

| 4d | 1.68 | |

| 10f | 2.30 | |

| 3f | 6.53 | |

| 6f | 7.88 |

1.2 Antimicrobial Properties

The antimicrobial properties of naphthyridine derivatives have also been extensively studied. Research indicates that compounds derived from this compound possess significant antibacterial and antifungal activities. For instance, certain derivatives demonstrated enhanced activity against resistant strains of bacteria compared to standard antibiotics such as ciprofloxacin .

Bronchodilating Effects

Research has shown that naphthyridine compounds can inhibit bronchial constriction induced by histamine, making them potential candidates for bronchodilating agents. In animal studies, these compounds exhibited low chronotropic effects while maintaining efficacy in reducing bronchoconstriction, suggesting their utility in treating respiratory conditions .

Synthesis and Chemical Properties

The synthesis of this compound involves various methods including oxidation processes and reactions with β-diketones. The structural properties of this compound allow for modifications that enhance its biological activity, making it a versatile scaffold in drug design .

Case Studies

4.1 Case Study: Anticancer Activity Evaluation

A study conducted on a new class of naphthyridine derivatives involved synthesizing compounds with various substituents to evaluate their anticancer activity against different human cancer cell lines including MCF7 (breast cancer) and HT29 (colon cancer). The results indicated that certain modifications significantly improved cytotoxicity, demonstrating the importance of structural diversity in enhancing therapeutic efficacy .

4.2 Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of substituted naphthyridines against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The findings revealed that specific derivatives exhibited superior activity compared to traditional antibiotics, highlighting their potential as new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 2-Hydroxy-7-methyl-1,8-naphthyridine involves its interaction with molecular targets such as DNA. Certain derivatives of this compound can intercalate between DNA base pairs, altering the DNA conformation and inhibiting DNA replication and transcription, leading to the suppression of cancer cell growth . Additionally, it may inhibit enzymes such as topoisomerase II, further contributing to its anticancer activity .

Comparaison Avec Des Composés Similaires

2-Hydroxy-7-methyl-1,8-naphthyridine can be compared with other naphthyridine derivatives, such as 2-amino-1,8-naphthyridine and 2,7-dimethyl-1,8-naphthyridine . These compounds share similar structural features but differ in their substituents and biological activities. For example, 2-amino-1,8-naphthyridine is known for its antibacterial properties, while 2,7-dimethyl-1,8-naphthyridine has been studied for its anticancer activity

Activité Biologique

2-Hydroxy-7-methyl-1,8-naphthyridine (C9H8N2O) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a fused ring system comprising two nitrogen atoms within the naphthyridine framework. The presence of the hydroxyl group at the 2-position enhances its potential for biological interactions. The compound's molecular structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer properties of naphthyridine derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines.

Case Studies

- In Vitro Evaluation : A study synthesized several derivatives of 1,8-naphthyridine and evaluated their anticancer activity against human breast cancer cell lines (MCF7). Compounds demonstrated IC50 values ranging from 1.47 to 7.88 μM, indicating potent activity compared to standard drugs like staurosporine (IC50 = 4.51 μM) .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The compounds were found to intercalate with DNA and modulate various signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against bacterial strains.

Research Findings

- Broad-Spectrum Activity : Naphthyridine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, one derivative was reported to be more active than ciprofloxacin against resistant strains .

- Mechanism of Action : The antimicrobial effects are thought to arise from the disruption of bacterial cell membranes and interference with essential cellular processes .

Other Biological Activities

In addition to anticancer and antimicrobial effects, naphthyridines exhibit a range of other biological activities:

- Neuroprotective Effects : Some studies suggest that naphthyridines may offer neuroprotective benefits in models of ischemia-reperfusion injury .

- Cardiovascular Effects : Compounds in this class have been reported to influence cardiovascular functions, potentially aiding in the treatment of heart-related conditions .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

7-methyl-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-4-5-8(12)11-9(7)10-6/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBBXHDRJXIQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60418723 | |

| Record name | 7-Methyl-1,8-naphthyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569-11-5 | |

| Record name | 7-Methyl-1,8-naphthyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1,8-naphthyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.